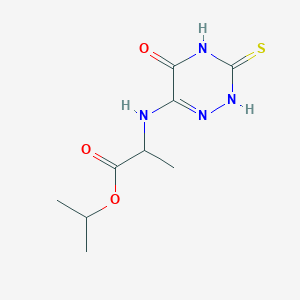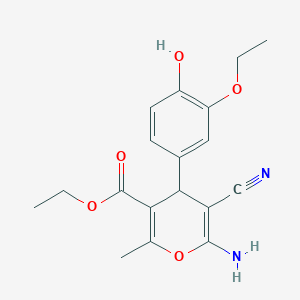![molecular formula C22H18ClN3O2S B5156211 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with potential applications in scientific research. Synthesized through a multi-step process, this compound has shown promise in various fields of study, including biochemistry and pharmacology. In
Scientific Research Applications
2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has shown potential in various fields of scientific research. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, which could have implications for the development of new drugs. In pharmacology, this compound has been shown to have potential as an anti-inflammatory agent. Additionally, this compound has shown potential in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism of action of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. Additionally, this compound has been shown to have anti-inflammatory properties, which could be related to its mechanism of action. In vivo studies have shown that this compound can inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol in lab experiments is its potential as an inhibitor of certain enzymes. This can be useful in studying the role of these enzymes in cellular processes. Additionally, this compound has potential as an anti-inflammatory agent, which could be useful in studying the inflammatory response. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Future Directions
There are several potential future directions for research on 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of this compound in treating different types of cancer. Additionally, this compound could be further studied as an inhibitor of specific enzymes, which could have implications for the development of new drugs. Finally, studies could be conducted to improve the solubility of this compound in aqueous solutions, which could make it more useful in lab experiments.
Synthesis Methods
The synthesis of 2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves multiple steps, including the reaction of 2-chlorophenol with potassium hydroxide, followed by the addition of 2-bromoethyl ether and 1,2,4-triazole. The resulting intermediate is then reacted with phenyl magnesium bromide to produce the final product. This synthesis method has been optimized to produce high yields of pure compound.
properties
IUPAC Name |
2-[5-[2-(2-chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-18-11-5-7-13-20(18)28-14-15-29-22-25-24-21(17-10-4-6-12-19(17)27)26(22)16-8-2-1-3-9-16/h1-13,27H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZRXIOVAOPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3Cl)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5156133.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5156135.png)
![3-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]amino}-1-propanol hydrochloride](/img/structure/B5156154.png)
![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)

![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)
![N-phenyl-2-(spiro[2.3]hex-1-ylcarbonyl)hydrazinecarboxamide](/img/structure/B5156198.png)


